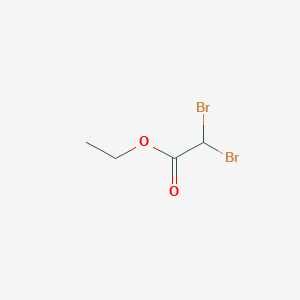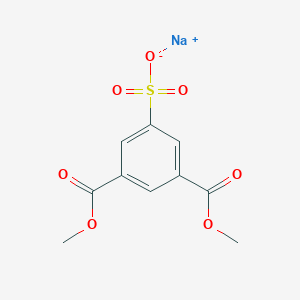
Ethyl dibromoacetate
描述
准备方法
Ethyl dibromoacetate can be synthesized through the bromination of ethyl acetate. The reaction involves the addition of bromine to ethyl acetate in the presence of a catalyst such as phosphorus tribromide. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
In industrial production, this compound is prepared by the bromination of ethyl acetate using bromine and a suitable catalyst. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the product is purified by distillation under reduced pressure .
化学反应分析
Ethyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to ethyl bromoacetate using reducing agents such as zinc and acetic acid.
Hydrolysis: It can be hydrolyzed to dibromoacetic acid in the presence of water and a strong acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields ethyl ethoxyacetate .
科学研究应用
Ethyl dibromoacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites on proteins.
Industrial Applications: This compound is used in the production of specialty chemicals and as a reagent in chemical research.
作用机制
The mechanism of action of ethyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt cellular processes . The molecular targets and pathways involved include enzymes with nucleophilic active sites, such as cysteine and histidine residues .
相似化合物的比较
Ethyl dibromoacetate is similar to other halogenated esters such as ethyl bromoacetate, ethyl chloroacetate, and ethyl iodoacetate. it is unique due to the presence of two bromine atoms, which makes it more reactive and a stronger alkylating agent compared to its mono-brominated counterpart .
Ethyl Bromoacetate: Contains one bromine atom and is less reactive than this compound.
Ethyl Chloroacetate: Contains a chlorine atom and is less reactive due to the lower electronegativity of chlorine compared to bromine.
Ethyl Iodoacetate: Contains an iodine atom and is more reactive than ethyl chloroacetate but less reactive than this compound.
This compound’s increased reactivity makes it particularly useful in applications requiring strong alkylating agents .
属性
IUPAC Name |
ethyl 2,2-dibromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJGVVHCUXNSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060673 | |
| Record name | Ethyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-33-4 | |
| Record name | Ethyl 2,2-dibromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dibromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dibromoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dibromo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dibromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL DIBROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57B34JKE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Ethyl dibromoacetate?
A1: this compound is a versatile reagent in organic synthesis. Research highlights its use in producing various compounds, including:
- 2-Bromo-3-hydroxy esters: Samarium diiodide promotes the reaction between this compound and ketones, efficiently yielding 2-bromo-3-hydroxy esters [].
- (E)-α,β-unsaturated esters: this compound reacts with aldehydes in the presence of Samarium diiodide or Chromium dichloride, yielding (E)-α,β-unsaturated esters with complete stereoselectivity []. This reaction proceeds through a sequential aldol-type reaction followed by a β-elimination.
- α-chloro α,β-unsaturated esters and α,β-unsaturated esters: Reacting this compound (or t-butyl dichloroacetate) with ketones or aldehydes in a system containing diethylaluminum chloride and zinc produces α-chloro α,β-unsaturated esters or α,β-unsaturated esters [].
- Enantiopure (S,E)-α,β-unsaturated γ-amino esters: Chromium dichloride catalyzes the reaction of this compound with enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes, yielding optically active (S,E)-α,β-unsaturated γ-amino esters with high selectivity [].
Q2: How is this compound employed in polymer chemistry?
A2: this compound serves as a bifunctional initiator in controlled radical polymerization techniques:
- Single Electron Transfer-Living Radical Polymerization (SET-LRP): Similar to ATRP, this compound acts as a bifunctional initiator in SET-LRP for synthesizing polymers like PMMA [].
Q3: Are there any studies on the reaction mechanisms involving this compound?
A3: Yes, several research articles propose and discuss reaction mechanisms involving this compound:
- Synthesis of 2-bromo-3-hydroxy esters: The paper investigating the Samarium diiodide-mediated synthesis of 2-bromo-3-hydroxy esters from this compound and ketones proposes a mechanism to elucidate the observed results [].
- Synthesis of enantiopure (S,E)-α,β-unsaturated γ-amino esters: The research on synthesizing (S,E)-α,β-unsaturated γ-amino esters from this compound and α-amino aldehydes using Chromium dichloride presents a plausible mechanism to explain the observed stereoselectivity [].
Q4: What analytical techniques are used to characterize polymers synthesized using this compound?
A: MALDI-TOF mass spectrometry plays a crucial role in analyzing polymers synthesized using this compound as an initiator in ATRP or SET-LRP. This technique allows researchers to determine the chain-end functionality of the resulting polymers, specifically examining the presence and percentage of halogen end groups [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)



